molecular formula C10H9NO4S2 B2516211 Methyl 3-aminosulfonylbenzothiophene-2-carboxylate CAS No. 81885-37-2

Methyl 3-aminosulfonylbenzothiophene-2-carboxylate

Cat. No. B2516211
CAS RN: 81885-37-2
M. Wt: 271.31
InChI Key: AYZXJNJOELZMFN-UHFFFAOYSA-N
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Description

“Methyl 3-aminosulfonylbenzothiophene-2-carboxylate” is an organic compound with the molecular formula C10H9NO4S2 and a molecular weight of 271.31. It is also known by other names such as “methyl 3-Sulfonyl amino-2-thiophenecarboxylate” and “methyl 3-sulfamoylthiophene-2-carboxylate” among others .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a sulfonyl amino group and a carboxylate group .


Physical And Chemical Properties Analysis

“this compound” is a crystalline substance that is insoluble in water but soluble in organic solvents such as toluene, acetonitrile, and ethanol . It has a density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C, and a flash point of 212.8°C .

Safety and Hazards

“Methyl 3-aminosulfonylbenzothiophene-2-carboxylate” is classified as an irritant. It can cause eye irritation and may cause sensitization by skin contact . Safety measures include avoiding contact with skin and eyes, and not inhaling its vapors. Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

properties

IUPAC Name

methyl 3-sulfamoyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S2/c1-15-10(12)8-9(17(11,13)14)6-4-2-3-5-7(6)16-8/h2-5H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZXJNJOELZMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6 g of 3-tert-butylaminosulfonylbenzothiophene-2-carboxylate acid in 100 ml of methanol was saturated with anhydrous hydrogen chloride and then heated to reflux for three hours. The mixture was evaporated in vacuo to half of its volume and the residue poured into 200 g of ice and filtered to yield the desired product melting at 150°-154°. The infrared absorption spectrum shown by this material was qualitatively equivalent to that of the product of Example 4.
Name
3-tert-butylaminosulfonylbenzothiophene-2-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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